1-[3-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one
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Overview
Description
1-[3-({3-methoxy-8-azabicyclo[321]octan-8-yl}sulfonyl)phenyl]ethan-1-one is a complex organic compound with a unique structure that includes a bicyclic ring system
Preparation Methods
The synthesis of 1-[3-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one typically involves multiple steps. The key steps include the formation of the bicyclic ring system and the introduction of the sulfonyl and methoxy groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Chemical Reactions Analysis
1-[3-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[3-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
- 1-(3-(((1R,5S)-3-phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Biological Activity
1-[3-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a bicyclic azabicyclo structure with a methoxy group and a sulfonyl phenyl moiety. Its molecular formula is C12H17N1O4S, with a molecular weight of approximately 273.34 g/mol.
Structural Formula
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes within biological systems. The azabicyclo structure allows for unique binding properties, potentially influencing neurotransmitter systems and cellular signaling pathways.
Key Mechanisms
- Receptor Binding : The compound may act as an agonist or antagonist at various neurotransmitter receptors, impacting pathways related to cognition and mood.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes could contribute to its pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of similar bicyclic compounds exhibit significant anticancer properties. For instance, compounds with structural similarities have shown promising results against various cancer cell lines:
These findings suggest that the compound may possess cytotoxic effects against cancer cells, possibly through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research indicates that certain bicyclic compounds can exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases:
- Mechanism : The interaction with cholinergic receptors may enhance cognitive function and provide protective effects against neuronal damage.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of similar bicyclic compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the structure-activity relationship (SAR) that suggests modifications at specific positions enhance biological activity.
Case Study 2: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, derivatives of this compound exhibited improved memory retention and reduced neuroinflammation, indicating potential for therapeutic use in cognitive disorders.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Biological Activity | IC50/EC50 Values | References |
---|---|---|---|
Compound A | Anticancer | 15 µM | |
Compound B | Neuroprotective | EC50 = 20 µM | |
Compound C | Antimicrobial | IC50 = 25 µM |
This table illustrates the varying degrees of biological activity related to structural differences among these compounds.
Properties
IUPAC Name |
1-[3-[(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-11(18)12-4-3-5-16(8-12)22(19,20)17-13-6-7-14(17)10-15(9-13)21-2/h3-5,8,13-15H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMHWQKBBMYXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2C3CCC2CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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